molecular formula C21H24FN3O5S B10943590 {1-[(4-Fluorophenyl)sulfonyl]piperidin-3-yl}[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone

{1-[(4-Fluorophenyl)sulfonyl]piperidin-3-yl}[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone

Cat. No.: B10943590
M. Wt: 449.5 g/mol
InChI Key: HSNRRQPCWZSKOD-UHFFFAOYSA-N
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Description

The compound {1-[(4-FLUOROPHENYL)SULFONYL]-3-PIPERIDYL}[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE is a complex organic molecule with potential applications in various fields of scientific research. It is characterized by the presence of a fluorophenyl group, a sulfonyl group, a piperidyl group, and a furylcarbonyl group, making it a unique and versatile compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(4-FLUOROPHENYL)SULFONYL]-3-PIPERIDYL}[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the fluorophenyl sulfonyl group: This can be achieved by reacting 4-fluorobenzenesulfonyl chloride with a suitable base, such as triethylamine, in an organic solvent like dichloromethane.

    Introduction of the piperidyl group: The piperidyl group can be introduced through a nucleophilic substitution reaction using piperidine and the previously formed fluorophenyl sulfonyl intermediate.

    Formation of the furylcarbonyl group: This step involves the reaction of furfural with a suitable amine, such as piperazine, to form the furylcarbonyl piperazine intermediate.

    Final coupling reaction: The final step involves coupling the fluorophenyl sulfonyl piperidyl intermediate with the furylcarbonyl piperazine intermediate under suitable reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of {1-[(4-FLUOROPHENYL)SULFONYL]-3-PIPERIDYL}[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

{1-[(4-FLUOROPHENYL)SULFONYL]-3-PIPERIDYL}[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using piperidine in dichloromethane.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

{1-[(4-FLUOROPHENYL)SULFONYL]-3-PIPERIDYL}[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of {1-[(4-FLUOROPHENYL)SULFONYL]-3-PIPERIDYL}[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Fluorophenyl)sulfonyl]piperidine-3-carboxylic acid
  • 1-[(4-Fluorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid

Uniqueness

{1-[(4-FLUOROPHENYL)SULFONYL]-3-PIPERIDYL}[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE: is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H24FN3O5S

Molecular Weight

449.5 g/mol

IUPAC Name

[1-(4-fluorophenyl)sulfonylpiperidin-3-yl]-[4-(furan-2-carbonyl)piperazin-1-yl]methanone

InChI

InChI=1S/C21H24FN3O5S/c22-17-5-7-18(8-6-17)31(28,29)25-9-1-3-16(15-25)20(26)23-10-12-24(13-11-23)21(27)19-4-2-14-30-19/h2,4-8,14,16H,1,3,9-13,15H2

InChI Key

HSNRRQPCWZSKOD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4

Origin of Product

United States

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